2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of chromeno-pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromene fused with a pyrimidine ring, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde to form a chalcone intermediate. This intermediate then undergoes cyclization with guanidine to form the chromeno-pyrimidine core. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromeno-pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its PARP-1 inhibitory activity and anticancer properties.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
2-Thioxopyrimidine: Known for its antimicrobial and anti-inflammatory properties.
Uniqueness
2-(2-Methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a chromene and pyrimidine ring system makes it a versatile compound for various scientific and industrial applications .
Biological Activity
The compound 2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one represents a novel class of pyrimidine derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a chromeno-pyrimidine framework that is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar chromeno-pyrimidine compounds. For instance, derivatives with modifications on the phenyl ring have shown significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity : The compound exhibited cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics like etoposide and camptothecin .
-
Mechanism of Action : The proposed mechanisms include:
- Inhibition of EGFR : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies provide insight into the biological activity of related compounds:
Pharmacological Implications
The pharmacological implications of this compound are significant. The ability to modulate key signaling pathways in cancer cells suggests potential for development as an anticancer agent.
- Selectivity : Compounds with specific substitutions on the phenyl ring have demonstrated enhanced selectivity towards cancer cells over normal cells, reducing potential side effects .
- Combination Therapies : There is ongoing research into the use of this compound in combination with existing chemotherapy agents to enhance efficacy and overcome resistance mechanisms.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-11-7-8-15-12(9-11)10-14-18(22)20-17(21-19(14)24-15)13-5-3-4-6-16(13)23-2/h3-9H,10H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLDNTHYBLAMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.